2-(naphthalen-2-ylamino)-1,3-thiazol-4-one
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Overview
Description
The compound identified as “2-(naphthalen-2-ylamino)-1,3-thiazol-4-one” is known as Alt-R S.p. HiFi Cas9 Nuclease V3. This compound is a high-fidelity Streptococcus pyogenes Cas9 protein, which is widely used in genome editing applications. It significantly reduces off-target effects without compromising performance, making it ideal for routine experiments and challenging genome editing applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Alt-R S.p. HiFi Cas9 Nuclease V3 involves recombinant DNA technology. The Cas9 protein is expressed in an Escherichia coli strain that carries the gene encoding the nuclease. The protein is then purified using a series of chromatographic techniques to ensure high purity and activity .
Industrial Production Methods
In industrial settings, the production of Alt-R S.p. HiFi Cas9 Nuclease V3 follows a similar recombinant DNA technology approach. Large-scale fermentation processes are employed to culture the E. coli strain, followed by purification steps to isolate the Cas9 protein. The final product is formulated to ensure stability and activity for genome editing applications .
Chemical Reactions Analysis
Types of Reactions
Alt-R Sp HiFi Cas9 Nuclease V3 primarily undergoes enzymatic reactions rather than traditional chemical reactions
Common Reagents and Conditions
The key reagents used with Alt-R S.p. HiFi Cas9 Nuclease V3 include the guide RNA (gRNA) and target DNA. The reaction conditions typically involve a buffer system that maintains the optimal pH and ionic strength for the nuclease activity. The reaction is carried out at physiological temperatures (37°C) to mimic the conditions within living cells .
Major Products Formed
The major product formed from the reaction involving Alt-R S.p. HiFi Cas9 Nuclease V3 is a double-stranded break (DSB) in the target DNA. This break can be repaired by the cell’s natural repair mechanisms, leading to insertions, deletions, or precise modifications at the target site .
Scientific Research Applications
Alt-R S.p. HiFi Cas9 Nuclease V3 has a wide range of applications in scientific research:
Chemistry: Used in the study of gene function and regulation by enabling precise modifications in the genome.
Biology: Facilitates the creation of genetically modified organisms (GMOs) for studying disease models and biological pathways.
Medicine: Employed in gene therapy research to correct genetic defects and treat diseases at the genetic level.
Industry: Used in the development of genetically engineered crops with improved traits such as pest resistance and increased yield .
Mechanism of Action
Alt-R S.p. HiFi Cas9 Nuclease V3 exerts its effects through a mechanism known as CRISPR-Cas9. The Cas9 protein forms a complex with the guide RNA (gRNA), which directs the complex to a specific DNA sequence. The Cas9 protein then introduces a double-stranded break at the target site. This break can be repaired by the cell’s natural repair mechanisms, leading to gene editing .
Comparison with Similar Compounds
Similar Compounds
Alt-R S.p. Cas9 Nuclease V3: Another variant of the Cas9 protein with similar genome editing capabilities but lower specificity compared to the HiFi version.
Cas12a (Cpf1): A different CRISPR-associated nuclease with distinct target recognition and cleavage properties.
Cas9 Nickase: A modified version of Cas9 that introduces single-stranded breaks instead of double-stranded breaks .
Uniqueness
Alt-R S.p. HiFi Cas9 Nuclease V3 is unique due to its high fidelity and reduced off-target effects. This makes it particularly valuable for applications requiring precise genome editing with minimal unintended modifications .
Properties
IUPAC Name |
2-(naphthalen-2-ylamino)-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-12-8-17-13(15-12)14-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXAADDPGLWMGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N=C(S1)NC2=CC3=CC=CC=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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